[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate [4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate
Brand Name: Vulcanchem
CAS No.: 5228-09-1
VCID: VC15721152
InChI: InChI=1S/C23H17NO4S/c25-23(18-7-2-1-3-8-18)28-21-13-11-20(12-14-21)24-29(26,27)22-15-10-17-6-4-5-9-19(17)16-22/h1-16,24H
SMILES:
Molecular Formula: C23H17NO4S
Molecular Weight: 403.5 g/mol

[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate

CAS No.: 5228-09-1

Cat. No.: VC15721152

Molecular Formula: C23H17NO4S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate - 5228-09-1

Specification

CAS No. 5228-09-1
Molecular Formula C23H17NO4S
Molecular Weight 403.5 g/mol
IUPAC Name [4-(naphthalen-2-ylsulfonylamino)phenyl] benzoate
Standard InChI InChI=1S/C23H17NO4S/c25-23(18-7-2-1-3-8-18)28-21-13-11-20(12-14-21)24-29(26,27)22-15-10-17-6-4-5-9-19(17)16-22/h1-16,24H
Standard InChI Key LUPWZLAVQUPVGL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Introduction

The compound “[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate” is an organic molecule with a complex structure characterized by a sulfonamide group linked to a naphthalene ring and a benzoate ester moiety. This compound belongs to the class of sulfonamides, which are widely studied for their pharmaceutical and chemical applications due to their bioactive properties.

The presence of both aromatic systems (naphthalene and benzene rings) and functional groups (sulfonamide and ester) makes this compound versatile for various applications, including drug development, catalysis, and material science.

Structural Features

The molecular structure of “[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate” can be broken down into three main components:

  • Naphthalene Ring: A bicyclic aromatic hydrocarbon known for its stability and electron-rich nature.

  • Sulfonamide Group (-SO₂NH-): Provides hydrogen-bonding capability and contributes to the molecule's polarity.

  • Benzoate Ester (-COO-): Adds functionality for potential reactivity in synthetic pathways.

Synthesis

The synthesis of “[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate” typically involves multi-step reactions:

  • Preparation of Naphthalene Sulfonamide:

    • Starting from commercially available naphthalene derivatives, sulfonation is performed using sulfonyl chloride reagents under basic conditions.

    • Example: α-naphthalenesulfonyl chloride reacts with aniline derivatives to yield the sulfonamide intermediate.

  • Esterification:

    • The benzoic acid derivative undergoes esterification with alcohols or transesterification in the presence of acidic or enzymatic catalysts.

  • Coupling Reaction:

    • The sulfonamide intermediate is coupled with the benzoate derivative using condensing agents like TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Characterization Techniques

The structural elucidation of “[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate” involves advanced spectroscopic methods:

TechniquePurposeKey Observations
1H-NMRIdentifies hydrogen environmentsAromatic protons show multiplets; sulfonamide NH appears as a singlet or broad peak
13C-NMRCarbon backbone analysisPeaks correspond to aromatic carbons and ester carbonyl
FT-IR SpectroscopyFunctional group identificationSulfonamide (-SO₂NH) stretch at ~1340–1160 cm⁻¹; ester C=O stretch at ~1735 cm⁻¹
Mass Spectrometry (MS)Molecular weight confirmationMolecular ion peak confirms the expected molecular weight

Applications

  • Pharmaceutical Potential:

    • Sulfonamides are known for antibacterial, antifungal, and anti-inflammatory properties.

    • The compound’s dual aromatic systems may enhance its binding affinity to biological targets.

  • Catalysis:

    • The ester and sulfonamide groups provide active sites for catalytic reactions in organic synthesis.

  • Material Science:

    • Aromatic compounds with functional groups are often used in designing polymers or advanced materials.

Biological Evaluation

Preliminary studies on similar sulfonamide derivatives suggest potential biological activities such as:

  • Enzyme Inhibition:

    • Sulfonamides are known inhibitors of carbonic anhydrase enzymes, which are involved in various physiological processes.

  • Antimicrobial Activity:

    • The naphthalene moiety enhances lipophilicity, aiding in membrane penetration for antimicrobial efficacy.

Challenges and Future Directions

Despite its promising features, challenges remain:

  • Synthetic Complexity:

    • Multi-step synthesis requires optimization to improve yield and reduce cost.

  • Toxicological Studies:

    • Comprehensive safety evaluations are needed before pharmaceutical applications.

Future research could focus on modifying the substituents on the aromatic rings to fine-tune the compound’s properties for specific applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator